molecular formula C14H27ClN2O8 B12548468 (Piperidin-1-yl)acetic acid--perchloric acid (2/1) CAS No. 669057-41-4

(Piperidin-1-yl)acetic acid--perchloric acid (2/1)

Cat. No.: B12548468
CAS No.: 669057-41-4
M. Wt: 386.82 g/mol
InChI Key: AQKNAJIMIHIKBJ-UHFFFAOYSA-N
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Description

(Piperidin-1-yl)acetic acid–perchloric acid (2/1) is a chemical compound that combines piperidin-1-yl acetic acid with perchloric acid in a 2:1 ratio Piperidin-1-yl acetic acid is a derivative of piperidine, a six-membered heterocyclic amine, while perchloric acid is a strong acid commonly used in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidin-1-yl)acetic acid–perchloric acid (2/1) typically involves the reaction of piperidin-1-yl acetic acid with perchloric acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is subjected to rigorous quality control to ensure it meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(Piperidin-1-yl)acetic acid–perchloric acid (2/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (Piperidin-1-yl)acetic acid–perchloric acid (2/1) is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new drugs or bioactive agents.

Medicine

In medicine, (Piperidin-1-yl)acetic acid–perchloric acid (2/1) is explored for its therapeutic potential. It may exhibit pharmacological properties such as anti-inflammatory, analgesic, or anticancer activities. Clinical studies are conducted to evaluate its efficacy and safety in treating various medical conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Piperidin-1-yl)acetic acid–perchloric acid (2/1) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism or gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered heterocyclic amine, widely used in organic synthesis and drug development.

    Piperidin-1-yl acetic acid: A derivative of piperidine with an acetic acid functional group, used as an intermediate in chemical synthesis.

    Perchloric acid: A strong acid used in various chemical reactions, known for its oxidative properties.

Uniqueness

(Piperidin-1-yl)acetic acid–perchloric acid (2/1) is unique due to its combination of piperidin-1-yl acetic acid and perchloric acid. This combination imparts distinct chemical properties, making it useful in specific synthetic and research applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

669057-41-4

Molecular Formula

C14H27ClN2O8

Molecular Weight

386.82 g/mol

IUPAC Name

perchloric acid;2-piperidin-1-ylacetic acid

InChI

InChI=1S/2C7H13NO2.ClHO4/c2*9-7(10)6-8-4-2-1-3-5-8;2-1(3,4)5/h2*1-6H2,(H,9,10);(H,2,3,4,5)

InChI Key

AQKNAJIMIHIKBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)O.C1CCN(CC1)CC(=O)O.OCl(=O)(=O)=O

Origin of Product

United States

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